(3S)-3-ethyl-1-methyl-piperazine;dihydrochloride
CAS No.: 2242488-95-3
Cat. No.: VC7108795
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2242488-95-3 |
---|---|
Molecular Formula | C7H18Cl2N2 |
Molecular Weight | 201.14 |
IUPAC Name | (3S)-3-ethyl-1-methylpiperazine;dihydrochloride |
Standard InChI | InChI=1S/C7H16N2.2ClH/c1-3-7-6-9(2)5-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
Standard InChI Key | FQJFBCDNRHDEJA-KLXURFKVSA-N |
SMILES | CCC1CN(CCN1)C.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The (3S)-configuration introduces an ethyl group (-CHCH) at carbon 3 and a methyl group (-CH) at nitrogen 1, creating a stereochemical environment critical for receptor binding in pharmacological contexts . The dihydrochloride salt formation neutralizes the basic nitrogen atoms, improving stability and aqueous solubility.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 201.14 g/mol | |
SMILES Notation | CC[C@H]1CN(C)CCN1.Cl.Cl | |
InChIKey | FQJFBCDNRHDEJA-KLXURFKVSA-N | |
Purity (Commercial) | 95–97% |
Stereochemical Significance
The (S)-configuration at carbon 3 imposes distinct spatial arrangements, influencing interactions with biological targets. For example, enantiomeric purity (≥95%) is essential for reproducibility in structure-activity relationship (SAR) studies . Comparative analyses with its (3R)-isomer or unsubstituted piperazine derivatives reveal marked differences in receptor affinity and metabolic stability.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, general routes involve:
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Ring Formation: Cyclization of 1,2-diamine precursors with electrophilic agents like sulfonium salts under basic conditions.
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Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the (3S)-configuration, followed by hydrochloride salt precipitation .
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Purification: Recrystallization or chromatography to attain ≥95% purity, as required for pharmacological assays .
Industrial Production Challenges
Scalability remains a hurdle due to the need for stereochemical control. Advances in asymmetric catalysis and continuous-flow systems may address yield and cost limitations.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound serves as a building block for:
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Antipsychotics: Piperazine derivatives modulate dopamine and serotonin receptors, with ethyl and methyl groups fine-tuning blood-brain barrier penetration .
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Antimicrobials: Quaternary ammonium analogs exhibit broad-spectrum activity against Gram-positive bacteria.
Mechanistic Studies
Its rigid piperazine core is utilized to probe enzyme active sites, such as monoamine oxidases (MAOs), through X-ray crystallography and molecular docking simulations.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The ethyl group in (3S)-3-ethyl-1-methylpiperazine provides moderate steric bulk compared to isopropyl or cyclohexyl analogs, optimizing receptor binding without excessive hydrophobicity.
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